

TAK-442 coagulation factor Xa inhibition

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Compound Focus: Letaxaban

CAS No.: 870262-90-1

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Drug Profile: TAK-442

TAK-442 is an **oral, direct, and competitive factor Xa (FXa) inhibitor** that was investigated as a potential anticoagulant for conditions like acute coronary syndrome (ACS). The table below summarizes its core characteristics [1] [2] [3].

Attribute	Description
Mechanism of Action	Direct & competitive inhibition of coagulation Factor Xa (FXa) [3].
Primary Indication (Investigated)	Secondary prevention following Acute Coronary Syndrome (ACS) [1].
Key Preclinical Finding	Inhibits prothrombinase activity (IC ₅₀ = 51 nM) [3].
Key Clinical Finding	No significant reduction in cardiovascular events vs. placebo; no dose-dependent increase in TIMI major bleeding [1].

Detailed Experimental Data and Protocols

The following tables summarize quantitative data and methodologies from key studies on TAK-442.

Table 1: Phase 2 Clinical Trial in ACS Patients [1]

Trial Aspect	Details
Objective	Determine the dose-dependent effect on major bleeding and efficacy.
Design	Phase II, double-blind, placebo-controlled, three-stage adaptive design.
Patients	2,753 stabilised ACS patients.
Intervention	TAK-442 (doses from 10 mg BID to 120 mg BID) or placebo, added to standard care.
Treatment Duration	24 weeks.
Primary Endpoint	Incidence of TIMI (Thrombolysis in Myocardial Infarction) major bleeding.
Key Efficacy Result	No evidence of efficacy; cardiovascular event incidence similar to placebo.
Key Safety Result	TIMI major bleeding: 0.9% (pooled TAK-442) vs. 0.5% (placebo); not statistically significant.

Table 2: In Vitro Anti-inflammatory & Signaling Protocols [2]

Experimental Component	Methodological Details
Cell Line	Human Umbilical Vein Endothelial Cells (HUVECs).
Stimulation	FXa (up to 1 U/mL) or thrombin (up to 1 U/mL).
Inhibition Assay	TAK-442, melagatran (thrombin inhibitor), or vorapaxar (PAR1 antagonist) added 1 hour before agonists.
Key Readout - 1	MCP-1 Secretion: Measured via ELISA after 20-hour incubation.
Key Finding	TAK-442 inhibited FXa-induced MCP-1 production ($IC_{50} = 0.34 \mu M$).

Experimental Component	Methodological Details
Key Readout - 2	Calcium Mobilization: Measured by FLIPR in PAR1-overexpressed CHO-K1 cells using Fluo-3AM dye.
Key Finding	TAK-442 inhibited FXa-induced calcium mobilization via PAR1.

Table 3: In Vivo Arterial Thrombosis Model [3]

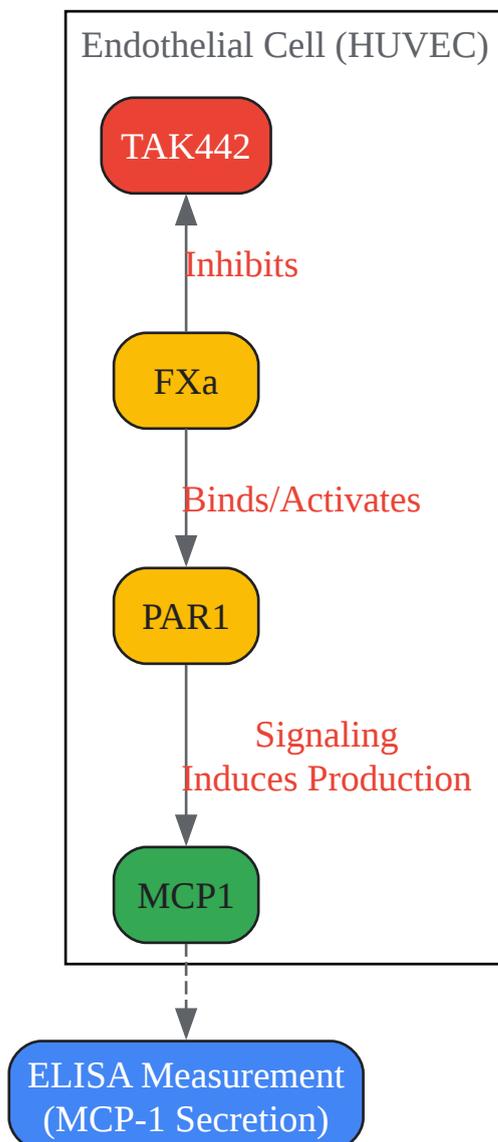
Model Aspect	Specifications
Animal Model	Rat, FeCl ₃ -induced mesenteric arterial injury.
TAK-442 Administration	Oral (po) at 3, 10, and 30 mg/kg.
Comparative Agents	Ximelagatran (oral thrombin inhibitor), Fondaparinux (parenteral FXa inhibitor).
Primary Endpoint	Time to occlusive thrombus formation.
Key Efficacy Result	TAK-442 (10 mg/kg) significantly extended time to occlusion (2.9x control).
Bleeding Time	TAK-442 (up to 30 mg/kg) did not significantly prolong bleeding time.
Synergy Study	Sub-therapeutic doses of TAK-442 (1 mg/kg) combined with aspirin (10 mg/kg) or clopidogrel (10 mg/kg) showed a synergistic antithrombotic effect.

Mechanisms and Research Context

Direct FXa Inhibition and Anti-inflammatory Effects

TAK-442 was designed to directly bind and inhibit FXa, a key serine protease in the coagulation cascade [3]. Beyond its anticoagulant role, research revealed an **anti-inflammatory effect**. FXa can trigger pro-inflammatory responses in endothelial cells, such as the production of Monocyte Chemoattractant Protein-1 (MCP-1). TAK-442 was shown to inhibit this FXa-induced MCP-1 production. This anti-inflammatory effect is mediated through the inhibition of **Protease-Activated Receptor 1 (PAR1)** signaling, a pathway also activated by thrombin [2].

The following diagram illustrates the proposed signaling pathway and experimental workflow for identifying TAK-442's anti-inflammatory effects:



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Proposed pathway of TAK-442's anti-inflammatory effect via PAR1.

Strategic Context: Selectivity in Coagulation Factor Inhibition

While TAK-442 targets FXa, research has explored inhibiting other coagulation factors to improve safety. **Factor IXa (FIXa)**, which acts in the intrinsic pathway, has emerged as an attractive target. The hypothesis is that selectively inhibiting the intrinsic pathway could achieve antithrombotic efficacy with a potentially lower bleeding risk than inhibiting FXa, which is in the common pathway [4] [5]. Structural analyses reveal that while the active sites of FIXa and FXa are highly similar, selective inhibition is possible by exploiting subtle differences in residue composition and dynamics, such as forming strong hydrogen bonds with Asp189 and Ala190 in the S1 pocket of FIXa [5].

Development Status and Research Significance

Based on the available information, the clinical development of **TAK-442 has been discontinued**. The pivotal Phase 2 trial concluded that while the drug did not cause a dose-dependent increase in major bleeding, it also showed **no evidence of efficacy** in reducing cardiovascular events in ACS patients [1].

Despite its discontinuation, TAK-442 remains a compound of scientific interest. The research around it provides:

- **Proof-of-concept** for the anti-inflammatory potential of direct FXa inhibitors beyond their anticoagulant effects [2].
- A **preclinical model** for studying synergistic effects between low-dose anticoagulants and antiplatelet agents [3].
- A data point in the broader effort to understand the structure-activity relationships and clinical trade-offs involved in targeting specific serine proteases in the coagulation cascade [6] [4].

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